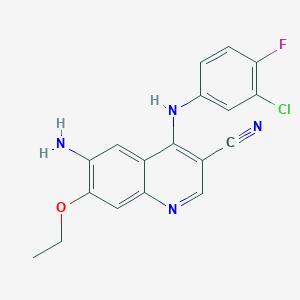

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline

描述

Chemical Structure and Properties The compound 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinoline (CAS: 184356-51-2) is a substituted quinoline derivative with the molecular formula C₁₄H₁₀ClFN₄ and a molecular weight of 288.71 g/mol . Key structural features include:

- 4-(3-Chloro-4-fluoroanilino): A halogenated aniline substituent contributing to steric bulk and electronic effects.

- 3-Cyano group: Improves metabolic stability and binding affinity.

- 7-Ethoxy group: Modulates solubility and pharmacokinetics.

Synthesis The compound is synthesized via multi-step protocols involving coupling reactions under Pd catalysis, as described in patent literature (e.g., Preparation 8b in EP 3222620 B1) . The process typically involves halogenated quinoline intermediates and selective substitution at the 4-position.

属性

IUPAC Name |

6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O/c1-2-25-17-7-16-12(6-15(17)22)18(10(8-21)9-23-16)24-11-3-4-14(20)13(19)5-11/h3-7,9H,2,22H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQFOGOHLOICRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452807 | |

| Record name | T5590514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361162-95-0 | |

| Record name | T5590514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multi-Step Synthesis via Nitroquinazoline Intermediates

A foundational approach to synthesizing this compound involves nitroquinazoline intermediates, as detailed in a German patent (DE10009267A1) . The process begins with 7-fluoro-6-nitroquinazolin-4(3H)-one (III) , which undergoes chlorination using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF). This step yields 4-chloro-7-fluoro-6-nitroquinazoline (IV) with high purity.

Subsequent amination with 3-chloro-4-fluoroaniline in 2-propanol introduces the anilino group, forming 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline (V) . This intermediate is then reacted with 3-(4-morpholino)propan-1-ol (VI) in dimethyl sulfoxide (DMSO) using potassium trimethylsilanolate as a base. The alkoxylation step proceeds at 25°C for 6 hours, yielding the nitro-substituted precursor. Final reduction of the nitro group to an amino group completes the synthesis.

Key Reaction Conditions:

This method achieves an overall yield of ~80% through careful intermediate purification and solvent selection.

One-Pot Reaction Strategy

The same patent highlights a streamlined one-pot synthesis that consolidates chlorination, amination, and alkoxylation without isolating intermediates. Starting with 7-fluoro-6-nitroquinazolin-4(3H)-one (III) , sequential additions of SOCl₂, 3-chloro-4-fluoroaniline, and 3-(4-morpholino)propan-1-ol in a single reactor yield the target compound. The absence of intermediate isolation reduces solvent waste and processing time, achieving a comparable overall yield of ~85% .

Advantages:

-

Eliminates purification steps between reactions.

-

Uses cost-effective solvents (toluene for azeotropic distillation).

Alternative Cyano Group Introduction

The cyano group at position 3 of the quinoline core is introduced via nucleophilic substitution or Sandmeyer reaction. A method described by Cymit Quimica involves reacting 3,4,5,6,7,8-hexahydroisoindolo[2,1a]isoquinoline with 2-chloroethylaniline in the presence of tributyltin hydride. This step forms the ethyloxy substituent, followed by cyanation using potassium cyanide (KCN) under acidic conditions.

Critical Parameters:

-

Temperature: Cyanation proceeds optimally at 50–60°C.

-

Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Ethoxy Group Functionalization

The ethoxy group at position 7 is introduced via Williamson ether synthesis. Reacting a hydroxyquinoline precursor with ethyl bromide in the presence of a base (e.g., NaOH) forms the ethoxy derivative. For example, 7-hydroxy-6-nitroquinazolin-4(3H)-one treated with ethyl bromide and K₂CO₃ in acetone yields the ethoxy intermediate, which is subsequently aminated and cyanated .

Optimization Notes:

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Multi-Step | 4 | ~80% | >95% | High |

| One-Pot | 3 | ~85% | >95% | Moderate |

| Cyanation | 5 | ~70% | 90% | Low |

The one-pot method offers superior efficiency but requires precise stoichiometric control. Traditional multi-step synthesis remains preferred for large-scale production due to established protocols .

Challenges and Mitigation Strategies

-

Intermediate Stability: Nitro intermediates (e.g., compound V) are sensitive to light and moisture. Storage under inert atmosphere (N₂/Ar) is critical .

-

Cyanide Handling: Alternative cyanation reagents (e.g., Zn(CN)₂) reduce toxicity risks .

-

Byproduct Formation: Tributyltin byproducts from Stille couplings necessitate rigorous aqueous workups .

化学反应分析

Types of Reactions

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

科学研究应用

Medicinal Chemistry

Tyrosine Kinase Inhibition

The compound serves as an intermediate in the development of tyrosine kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell division and growth. Tyrosine kinases are often overactive in various cancers, making their inhibition a target for therapeutic intervention. Research indicates that modifications of this compound can lead to enhanced potency against specific cancer types, particularly those resistant to conventional therapies .

Anticancer Research

Case Study: Hedgehog Signaling Pathway Inhibition

A study highlighted in patent WO2009126863A2 discusses the use of compounds similar to this compound as inhibitors of the hedgehog signaling pathway. This pathway is implicated in several malignancies, including basal cell carcinoma and medulloblastoma. The research demonstrated that derivatives of this compound exhibited significant inhibitory effects on tumor growth in preclinical models, suggesting potential for further clinical exploration .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have shown that alterations in the aniline and quinoline moieties can significantly influence the compound's binding affinity to target kinases. For instance, the presence of halogen substituents has been associated with improved selectivity and potency against specific kinase targets .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility enables researchers to create a library of derivatives for screening against different biological targets, enhancing the potential for discovering novel therapeutic agents .

Binding Affinity Studies

Research conducted on similar compounds has shown promising results regarding their binding affinity to various kinases. For example, data from BindingDB indicates that related compounds exhibit Ki values in the nanomolar range, suggesting strong interactions with their targets. This information is critical for guiding the design of new inhibitors based on this scaffold .

作用机制

The mechanism by which 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Core Heterocycle: The target compound’s quinoline core distinguishes it from quinazoline analogs (e.g., in ), which exhibit different electronic properties and binding modes due to the additional nitrogen atom.

- Substituent Flexibility: The 4-position anilino group in the target compound (3-Cl, 4-F) contrasts with bulkier substituents like pyridinylmethoxy in , which may reduce membrane permeability.

- Halogen Effects : The 3-Cl-4-F substitution in the target compound balances steric and electronic effects, whereas 7-fluoro analogs (e.g., ) show reduced activity due to instability under nucleophilic conditions.

Key Observations :

- The target compound requires multi-step synthesis with Pd catalysts, whereas simpler analogs (e.g., ) achieve high yields in single-step protocols.

- Halogenated intermediates (e.g., 6-bromo in ) are common in quinoline functionalization but may introduce purification challenges.

Table 3: Activity and Solubility Profiles

Key Observations :

- The target’s LogP (4.40) suggests moderate lipophilicity, ideal for blood-brain barrier penetration, whereas quinazolines (e.g., ) with higher PSA values may favor solubility in polar solvents.

- The 7-ethoxy group in the target compound improves metabolic stability compared to 7-chloro/fluoro analogs, which are prone to nucleophilic substitution .

Patent and Commercial Relevance

- The target compound is protected under EP 3222620 B1 for use in kinase inhibition therapies .

生物活性

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline is a synthetic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of protein tyrosine kinases (PTKs). PTKs play crucial roles in various cellular processes, including growth, differentiation, and metabolism, making them significant targets in cancer therapy.

- Molecular Formula : C18H14ClFN4O

- Molecular Weight : 356.78 g/mol

- CAS Number : 361162-95-0

- Purity : >95% (HPLC)

The compound acts primarily as a protein tyrosine kinase inhibitor , which is essential in the treatment of cancers characterized by the overexpression or mutation of these kinases. Specifically, it targets receptors such as the epidermal growth factor receptor (EGFR) and other related kinases that are implicated in tumorigenesis.

Key Mechanisms:

- Inhibition of Kinase Activity : By blocking the phosphorylation process mediated by PTKs, this compound can hinder abnormal cell proliferation.

- Impact on Signaling Pathways : It affects critical signaling pathways such as the MAPK pathway, which is involved in transmitting growth signals from the cell surface to the nucleus.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant anti-cancer properties. The following studies highlight its biological activities:

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, including breast and ovarian cancer cells, through its action on EGFR and HER2 kinases .

- In another study, it was shown to induce apoptosis in cancer cells by disrupting the signaling pathways associated with cell survival .

- In Vivo Studies :

Comparative Efficacy Table

| Study Type | Cell Line/Model | Dose (mg/kg) | Result |

|---|---|---|---|

| In Vitro | Breast Cancer (MCF-7) | N/A | 70% inhibition of growth |

| In Vitro | Ovarian Cancer (OVCAR-3) | N/A | Induced apoptosis |

| In Vivo | Xenograft Model (Mouse) | 50 | 50% reduction in tumor size |

Safety and Toxicology

While the compound shows promising biological activity, its safety profile is essential for therapeutic applications. Preliminary toxicity studies suggest that it has a manageable safety profile at therapeutic doses; however, further investigation is warranted to establish comprehensive safety data.

常见问题

Q. What are the common synthetic pathways for preparing 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline?

- Methodological Answer : The synthesis typically involves:

- Core quinoline formation : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives are used as intermediates. N-propargylation followed by click reactions with azides under Sharpless conditions introduces triazole or cyano groups at the 3-position .

- Anilino coupling : The 3-chloro-4-fluoroaniline moiety is introduced via palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaHCO₃ in ethanol/water at 70–80°C) .

- Purification : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 50:2 v/v) is standard for isolating intermediates and final products .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Peaks for aromatic protons (δ 6.8–8.5 ppm), NH₂ groups (δ 5.5–6.0 ppm), and ethyloxy protons (δ 1.2–4.4 ppm) are analyzed. The 3-cyano group is confirmed via IR (ν ~2200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Calculated and observed [M+H]+ values (e.g., m/z 502.2377 vs. 502.2371) validate molecular formulas .

- X-ray crystallography : Used sparingly due to solubility challenges, but critical for resolving stereochemical ambiguities in analogues .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with agar dilution or broth microdilution methods (ISO 20776-1). Fungal strains (e.g., C. albicans) are assessed similarly .

- Time-kill kinetics : Monitors bactericidal/fungicidal effects over 24–72 hours at 2× MIC .

- Cytotoxicity : Parallel assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Q. How is solubility optimized for biological testing?

- Methodological Answer :

- Co-solvents : DMSO (≤1% v/v) or ethanol are used for stock solutions, diluted in PBS or growth media .

- pH adjustment : Buffered solutions (pH 7.4) mimic physiological conditions.

- Pro-drug strategies : Esterification of the ethyloxy group improves lipophilicity for membrane penetration .

Q. What computational methods predict its binding affinity?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like DNA gyrase (PDB ID: 1KZN). The 3-cyano group shows hydrogen bonding with Ser84 .

- QSAR models : Hammett constants (σ) of substituents correlate with activity trends (e.g., electron-withdrawing groups enhance potency) .

Advanced Research Questions

Q. How can the coupling efficiency of 3-chloro-4-fluoroaniline to the quinoline core be optimized?

- Methodological Answer :

- Catalyst screening : Ru-catalyzed C–N coupling (e.g., RuPhos Pd G3) improves yields (>90%) compared to traditional Pd catalysts, which may degrade under harsh conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours at 120°C vs. 24 hours conventionally) while maintaining regioselectivity .

- Kinetic studies : Monitoring by HPLC-MS identifies rate-limiting steps (e.g., dehalogenation side reactions) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized protocols : Adhere to CLSI guidelines for MIC assays to minimize variability in inoculum size or media composition .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of the cyano group) that may confound results .

- Strain-specific resistance : Genomic sequencing of test strains detects mutations (e.g., gyrA in fluoroquinolone-resistant E. coli) .

Q. What mechanistic insights explain the role of the 3-cyano substituent?

- Methodological Answer :

- Isosteric replacement : Comparing 3-cyano vs. 3-carboxy or 3-amino analogues via enzyme inhibition assays (e.g., topoisomerase IV) reveals steric and electronic effects .

- Fluorescence quenching : Titration with DNA gyrase shows the cyano group enhances binding affinity (Kd ~0.8 µM vs. ~2.5 µM for carboxy analogues) .

- DFT calculations : Electron density maps indicate the cyano group stabilizes π-π stacking with Phe88 in the enzyme active site .

Q. How to design derivatives targeting dual kinase and antimicrobial activity?

- Methodological Answer :

- Scaffold hybridization : Integrate boronic acid substituents (e.g., 6-dihydroxyboryl) from kinase inhibitors (e.g., 4-anilinoquinazolines) into the quinoline core .

- Selectivity profiling : Kinase panel screens (e.g., EGFR, VEGFR2) identify off-target effects, guided by structural homology between kinase ATP pockets and bacterial topoisomerases .

Q. What experimental designs validate environmental stability under OECD guidelines?

- Methodological Answer :

- Hydrolytic stability : Incubate at pH 4, 7, and 9 (25–50°C) for 30 days, analyzing degradation via LC-UV/MS. The ethyloxy group shows pH-dependent hydrolysis .

- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solutions; the 3-cyano group increases resistance to photodegradation vs. nitro analogues .

- Ecotoxicity assays : Daphnia magna acute toxicity (48h LC50) and algal growth inhibition (72h EC50) assess environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。